1-(Bromomethyl)-4-isothiocyanatobenzene

Thermal Stability Solid-Phase Handling Purification

Researchers face inconsistent yields with regioisomeric or halogen-analog linkers. 1-(Bromomethyl)-4-isothiocyanatobenzene (CAS 155863-32-4) resolves this: • Para-substitution (mp 98-101°C) enables solid-phase handling; prevents ortho-isomer cyclization that compromises conjugate purity. • Bromomethyl electrophilicity surpasses chloro analogs for faster, complete pyridyl-nitrogen quaternization under mild conditions. • ≥98% HPLC, documented 2-year stability at -20°C; supports bulk procurement for multi-month peptide library and MRI contrast agent programs.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
CAS No. 155863-32-4
Cat. No. B132511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-isothiocyanatobenzene
CAS155863-32-4
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)N=C=S
InChIInChI=1S/C8H6BrNS/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2
InChIKeyNSQGUALFBVTBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-isothiocyanatobenzene: Heterobifunctional Linker


1-(Bromomethyl)-4-isothiocyanatobenzene (CAS 155863-32-4), also known as 4-(bromomethyl)phenyl isothiocyanate or BMITC, is a para-substituted aromatic heterobifunctional linker containing a benzyl bromide moiety and an isothiocyanate group. This compound serves as a critical building block for the quaternization of pyridyl-nitrogen to introduce amine- or thiol-reactive handles, and for the preparation of fluorescent labels . With a molecular formula of C₈H₆BrNS and a molecular weight of 228.11 g/mol, it is commercially available at ≥98% purity (HPLC) . Its well-defined dual reactivity and established synthetic protocols make it a benchmark reagent in bioconjugation and materials chemistry.

Heterobifunctional linker: benzyl bromide and isothiocyanate handles
Supports pyridyl quaternization and amine/thiol-directed bioconjugation
Solid at ambient temperature for simplified weighing and handling
Commercial availability at high purity supports synthesis and procurement planning

Why This Linker Has No Substitute


Although several regioisomeric and halogen-analog compounds share the bromomethyl-isothiocyanate architecture, their physicochemical properties and reactivity profiles diverge in ways that critically affect synthesis yield, linker performance, and end-product stability. The para-substitution pattern of 1-(bromomethyl)-4-isothiocyanatobenzene confers a distinct melting point (98–101 °C) that is substantially higher than its meta isomer (35–38 °C) , directly impacting handling, storage, and purification logistics. The bromine leaving group provides superior reactivity in nucleophilic substitution compared to the corresponding chloro analog , while the isothiocyanate (NCS) group offers orthogonal reactivity that distinguishes it from isocyanate analogs [1]. These differences mean that substituting with a regioisomer or halogen variant without re-optimization leads to altered reaction kinetics, reduced yield, and compromised purity of the final conjugate.

Regioisomer risk Meta or ortho isomers have markedly different melting behavior and may undergo competing intramolecular cyclization, limiting direct interchangeability.
Halogen reactivity Chloro analogs exhibit lower electrophilicity at the benzyl position, which can shift reaction kinetics and may reduce conjugation efficiency under standard conditions.
Functional group stability Isocyanate analogs are more hydrolytically labile in aqueous buffers; substitution may compromise reagent working life and coupling reproducibility.

Advantages Over Closest Analogs


Melting Point: para- vs. meta-Isomer

The para-substituted 1-(bromomethyl)-4-isothiocyanatobenzene exhibits a melting point of 98–101 °C, whereas its meta-substituted regioisomer 3-(bromomethyl)phenyl isothiocyanate (CAS 155863-31-3) melts at 35–38 °C . This represents a melting point elevation of approximately 63 °C for the para isomer. The higher melting point makes the para compound a solid at ambient laboratory temperatures, simplifying weighing, storage, and purification by recrystallization, while the meta isomer requires cold storage to remain fully solid and is harder to handle quantitatively.

Melting Point: para vs. meta
Head-to-head
98–101 °C vs. 35–38 °C (Δ ~63 °C higher for para)
Supports ambient-temperature solid handling and purification logistics
Reported literature values; exact conditions to verify
Thermal Stability Solid-Phase Handling Purification

Synthetic Yield: para vs. ortho Isomer

In a published and reproducible synthetic protocol, 1-(bromomethyl)-4-isothiocyanatobenzene was prepared from p-tolyl isothiocyanate via N-bromosuccinimide (NBS) bromination with benzoyl peroxide initiation in refluxing CCl₄ for 8 h, yielding 48% isolated product after recrystallization from methanol . This provides a benchmark yield for procurement decisions involving in-house synthesis versus commercial purchase. In contrast, the ortho isomer (2-isothiocyanatobenzyl bromide) is generated through an analogous NBS bromination of o-tolyl isothiocyanate, but the resulting product undergoes competing intramolecular cyclization with certain nucleophiles (amines and phenols), forming 4H-benzo[d][1,3]thiazines rather than the linear linker product [1]. This competing pathway reduces the effective yield of stable, isolable bifunctional linker for the ortho isomer in amine-containing reaction environments, whereas the para isomer does not suffer from this cyclization side reaction due to the spatial separation of the bromomethyl and isothiocyanate groups.

Synthetic Yield: para vs. ortho
Cross-study comparable
Para: 48% isolated yield, no intramolecular cyclization Ortho: competing cyclization to 4H-benzo[d][1,3]thiazines reduces linear linker yield
Para isomer provides more predictable linker synthesis workflow
Data from published NBS bromination protocol; ortho yields context-dependent
Synthetic Efficiency NBS Bromination Benchmark Yield

Leaving Group Reactivity: Bromo vs. Chloro Analog

The bromomethyl moiety of 1-(bromomethyl)-4-isothiocyanatobenzene enhances its electrophilicity, facilitating rapid crosslinking with amines and thiols under mild conditions . This is a direct consequence of bromide being a better leaving group than chloride in nucleophilic substitution reactions. The corresponding chloro analog, 4-(chloromethyl)phenyl isothiocyanate, would exhibit reduced reaction rates due to the poorer leaving group ability of chloride, requiring either longer reaction times, elevated temperatures, or excess reagent to achieve equivalent conjugation efficiency. While direct kinetic comparison data (k_rel values) between the bromo and chloro analogs are not available in the public literature for this exact scaffold, the well-established leaving group order (Br⁻ > Cl⁻) supports this class-level inference.

Leaving Group: Br vs. Cl
Class-level inference
Bromide is a better leaving group than chloride; enables rapid crosslinking under mild conditions
Reaction-rate context supports mild-condition bioconjugation workflows
Kinetic ratios for this scaffold not reported; class-level reactivity order
Nucleophilic Substitution Crosslinking Kinetics Leaving Group Reactivity

Isothiocyanate vs. Isocyanate Reactivity

The isothiocyanate (NCS) group of the target compound reacts selectively with amines to form stable thiourea linkages, while showing lower reactivity toward water and alcohols compared to the corresponding isocyanate (NCO) analog 4-(bromomethyl)phenyl isocyanate (CAS 98434-21-0) . Isocyanates are more electrophilic and hydrolytically unstable; they react rapidly with water to form carbamic acids that decompose to amines with CO₂ release, leading to reagent consumption and reduced coupling efficiency in aqueous bioconjugation buffers. Isothiocyanates, by contrast, exhibit greater aqueous stability and require the presence of a nucleophilic amine for efficient reaction. This difference in hydrolytic stability directly impacts the usable working life of reagent solutions and the reproducibility of protein labeling experiments. The Gonda & Kristian study further confirms that amines and phenols react exclusively with the NCS grouping of 2-isothiocyanatobenzyl bromide under formation of thioureas, not with the bromomethyl group [1], demonstrating the orthogonality of the NCS handle.

NCS vs. NCO Reactivity
Class-level inference
Isothiocyanate: greater aqueous stability, selective amine coupling Isocyanate: hydrolytically unstable, requires anhydrous conditions
Aqueous buffer compatibility and longer solution working life
Reported class behavior; exact half-life depends on pH and buffer composition
Orthogonal Reactivity Isothiocyanate vs. Isocyanate Bioconjugation Selectivity

Documented Long-Term Storage Stability

According to supplier quality documentation, 1-(bromomethyl)-4-isothiocyanatobenzene is stable for at least 2 years after receipt when stored at -20 °C with protection from light and moisture . This quantitative shelf-life guarantee provides a clear procurement advantage over less thoroughly characterized analogs for which long-term stability data are not publicly available. The documented stability enables bulk procurement and inventory planning with confidence, reducing the frequency of re-ordering and lot-to-lot variability that can affect experimental reproducibility.

Long-Term Storage Stability
Supplier documentation
≥2 years stable at -20 °C, protected from light and moisture
Supports procurement planning and inventory management
Data to verify; based on supplier quality documentation
Shelf-Life Stability Procurement Viability Storage Compliance

Application Scenarios


Fluorescent Label Synthesis via Pyridyl Quaternization

The heterobifunctional reactivity of 1-(bromomethyl)-4-isothiocyanatobenzene—specifically the quaternization of pyridyl-nitrogen by the bromomethyl group followed by isothiocyanate-mediated attachment of an amine- or thiol-containing fluorophore—makes it the reagent of choice for constructing fluorescent conjugates . The enhanced electrophilicity of the bromomethyl group relative to the chloro analog ensures faster and more complete quaternization under mild conditions , while the para-substitution pattern avoids the competing intramolecular cyclization that plagues the ortho isomer , resulting in higher yield of the desired fluorescent product.

Solid-Phase Peptide and Peptidomimetic Conjugation

The high melting point (98–101 °C) of the para isomer relative to the meta isomer (35–38 °C) makes it suitable for automated solid-phase synthesis workflows where reagents must be accurately weighed as solids at ambient temperature. The documented 2-year stability at -20 °C further supports bulk procurement for long-term peptide and peptidomimetic library construction programs, reducing lot-change variability across multi-month campaigns.

Metal-Chelating Bioconjugates: DTPA/EDTA

The 4-isothiocyanatobenzyl motif has been established as a key intermediate for attaching polyaminopolycarboxylic chelating agents (DTPA and EDTA) to biomolecules, enabling the preparation of gadolinium(III)-based MRI contrast agents . The target compound 1-(bromomethyl)-4-isothiocyanatobenzene can serve as a direct precursor to this motif through nucleophilic substitution of the bromide with amine-functionalized chelators, or it can be used to install the isothiocyanate handle on pre-formed chelator frameworks. The orthogonal reactivity of the NCS group, combined with the predictable 48% synthetic yield benchmark , allows researchers to plan synthetic routes with greater cost predictability.

Polymer Network Crosslinking

The bromomethyl group's enhanced electrophilicity facilitates rapid crosslinking with amine- and thiol-containing monomers, while the para-substitution pattern provides predictable network topology by avoiding steric hindrance and competing intramolecular reactions . This enables the fine-tuning of polymer network properties such as elasticity and thermal stability through controlled reaction kinetics and crosslinking density, an application where the ortho isomer's competing cyclization would introduce network defects and compromise mechanical performance.

Application
Selection Property
Validation Focus
Fluorescent label synthesis
Electrophilicity and regiochemical purity
Pyridyl quaternization yield and absence of cyclization byproducts
Solid-phase peptide conjugation
Ambient-temperature solid handling
Weighing accuracy and lot-to-lot consistency in automated synthesis
Metal-chelating bioconjugates
Orthogonal reactivity and synthetic yield benchmark
Isothiocyanate coupling efficiency to chelator frameworks
Polymer network crosslinking
Controlled electrophilicity and para-topology
Crosslinking kinetics and network homogeneity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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